Specific Scientific Field: This application falls under the field of Endocrinology and Diabetology .
Summary of the Application: Adjudin has been found to improve beta cell maturation, hepatic glucose uptake, and glucose homeostasis . It’s being studied as a potential treatment for diabetes .
Methods of Application or Experimental Procedures: In the study, insulin expression was examined by bioluminescence and quantitative real-time PCR (qPCR), glucose levels were examined by direct measurements and distribution using a fluorescent glucose analogue, and calcium activity in beta cells was analysed by in vivo live imaging .
Results or Outcomes: Adjudin treatment increased insulin expression and calcium response to glucose in beta cells and decreased glucose levels after beta cell ablation in zebrafish . It led to improved beta cell function, decreased beta cell proliferation and glucose responsive insulin secretion by decreasing basal insulin secretion in in vitro cultured newborn mouse islets .
Specific Scientific Field: This application falls under the field of Reproductive Endocrinology .
Summary of the Application: Adjudin is a non-hormonal male contraceptive that effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B .
Results or Outcomes: Also, it had no effects on Sertoli cell–cell AJ called basal ectoplasmic specialization (basal ES), which, together with tight junction constitute the blood-testis barrier (BTB), unless an acute dose of adjudin was used .
Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a synthetic compound that has garnered attention primarily for its potential as a male contraceptive. This compound is a derivative of 1H-indazole-3-carboxylic acid and is characterized by its ability to disrupt spermatogenesis by targeting the adhesion between germ cells and Sertoli cells in the seminiferous epithelium of the testes. The mechanism of action involves the inhibition of anchoring junctions, leading to the release of immature spermatids and subsequent infertility, which is reversible upon cessation of treatment .
Adjudin acts by disrupting sperm production in the testes without affecting testosterone levels []. It is believed to achieve this by targeting the adherens junctions between Sertoli cells and spermatids, leading to the detachment and premature elimination of developing sperm cells []. Additionally, adjudin may interfere with chloride channels and mitochondrial function within the testes [, ].
Adjudin undergoes various chemical interactions that facilitate its biological effects. Upon administration, it primarily acts on the Sertoli-germ cell interface, disrupting the adhesion mechanisms that are crucial for sperm maturation. This disruption is achieved through alterations in actin dynamics and the expression of proteins involved in cell adhesion, such as integrins and cadherins . The compound's solubility profile indicates that it is sparingly soluble in aqueous buffers but can be effectively dissolved in dimethylformamide before dilution for experimental use .
Adjudin exhibits several notable biological activities beyond its contraceptive effects. Research has demonstrated its anti-cancer properties, particularly when used in conjunction with other chemotherapeutic agents like cisplatin, enhancing their cytotoxic effects on cancer cells . Additionally, adjudin has shown anti-inflammatory and neuroprotective activities in various studies, suggesting its potential utility in treating a range of conditions beyond male infertility .
The synthesis of adjudin involves multiple steps starting from 1H-indazole-3-carboxylic acid. The key steps typically include:
Specific protocols may vary based on laboratory practices and desired yield .
Studies investigating the interactions of adjudin have revealed that it affects various signaling pathways critical for cell adhesion and spermatogenesis. Specifically, adjudin alters the expression levels of proteins such as PAR6 and 14-3-3 at the apical ectoplasmic specialization (ES), which plays a significant role in maintaining cell junction integrity . These interactions underscore adjudin's multifaceted role in cellular dynamics within the testes.
Adjudin shares structural similarities with several other compounds known for their anti-spermatogenic properties. Here are some notable comparisons:
Compound | Structure | Mechanism of Action | Reversibility | Toxicity Profile |
---|---|---|---|---|
Adjudin | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide | Disrupts Sertoli-germ cell adhesion | High | Low (no significant toxicity) |
Lonidamine | 2-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid | Inhibits energy metabolism in germ cells | Moderate | Moderate (narrow therapeutic index) |
Gamendazole | N-(2-chlorobenzyl)-1H-indazole-3-carboxamide | Similar mechanism to adjudin | High | Low (fewer side effects reported) |
CDB-4022 | 1-(2-chloro-4-fluorobenzyl)-1H-indazole-3-carbohydrazide | Targets similar pathways as adjudin | Variable | Low (promising safety profile) |
Adjudin stands out due to its high reversibility post-treatment and lower toxicity profile compared to some similar compounds like lonidamine, which has a narrower therapeutic window .